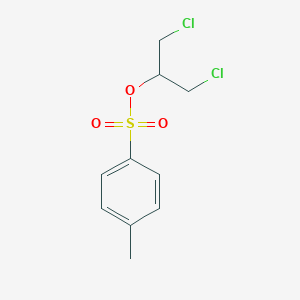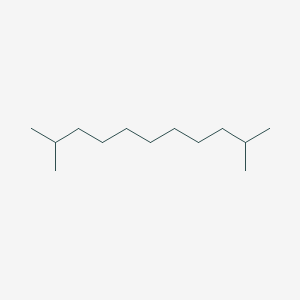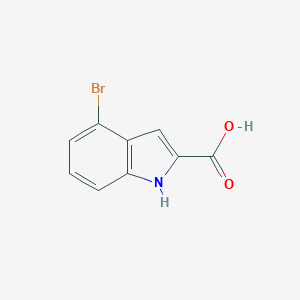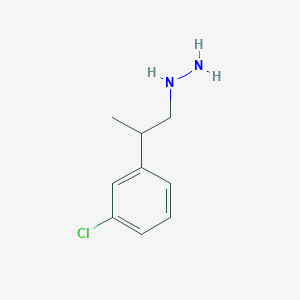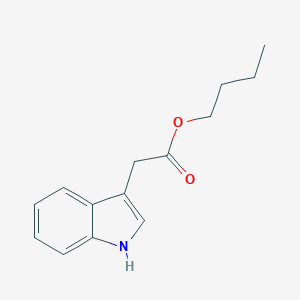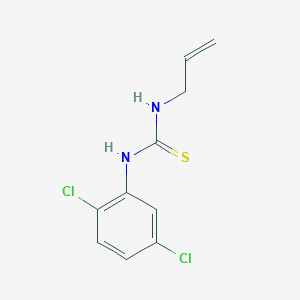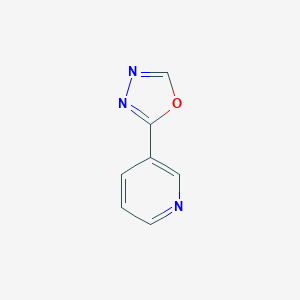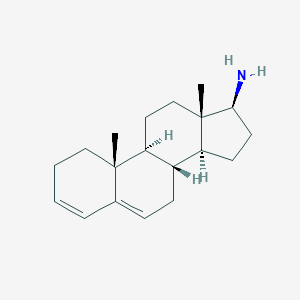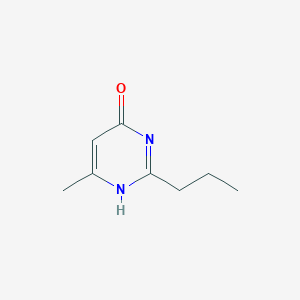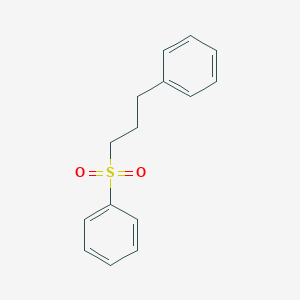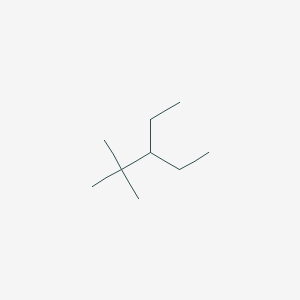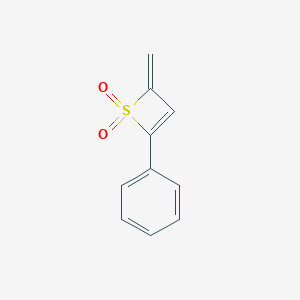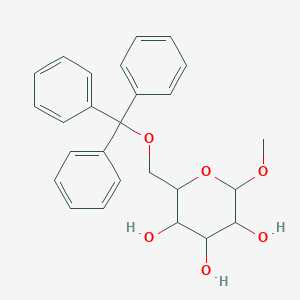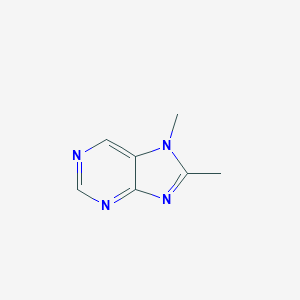
7,8-Dimethyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethyl-7H-purine, commonly known as caffeine, is a natural stimulant found in coffee, tea, and chocolate. Caffeine is widely consumed around the world and is known for its ability to increase alertness, improve cognitive function, and enhance physical performance. In recent years, caffeine has become a topic of interest in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, caffeine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness.
Efectos Bioquímicos Y Fisiológicos
Caffeine has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and can cause the release of adrenaline. Caffeine also has diuretic effects, which can lead to increased urine output.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Caffeine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, caffeine has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers. However, caffeine also has limitations. It can be difficult to control the dose of caffeine administered, and the effects of caffeine can vary depending on individual factors such as age, sex, and body weight.
Direcciones Futuras
There are several potential future directions for research on caffeine. One area of interest is the potential therapeutic effects of caffeine for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the use of caffeine as a performance-enhancing drug in sports. Additionally, there is ongoing research on the effects of caffeine on sleep and its potential role in the treatment of sleep disorders.
In conclusion, caffeine is a natural stimulant that has been extensively studied for its potential therapeutic effects. It has a well-established mechanism of action and has been found to have a number of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, caffeine remains a valuable tool for researchers and has several potential future directions for research.
Métodos De Síntesis
Caffeine can be synthesized through several methods, including extraction from natural sources such as coffee beans and tea leaves. The most common method of synthesis involves the reaction of theobromine with methylene chloride in the presence of ammonia to produce caffeine.
Aplicaciones Científicas De Investigación
Caffeine has been studied extensively for its potential therapeutic effects. It has been shown to improve cognitive function, increase alertness, and enhance physical performance. In addition, caffeine has been found to have potential therapeutic effects for a variety of medical conditions, including Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
Número CAS |
15837-10-2 |
|---|---|
Nombre del producto |
7,8-Dimethyl-7H-purine |
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
7,8-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-10-7-6(11(5)2)3-8-4-9-7/h3-4H,1-2H3 |
Clave InChI |
KOLZMRWWIPLBKG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NC=C2N1C |
SMILES canónico |
CC1=NC2=NC=NC=C2N1C |
Sinónimos |
7H-Purine, 7,8-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



